
2-Bromo-5-methoxypyridine
Overview
Description
2-Bromo-5-methoxypyridine is an organic compound with the molecular formula C6H6BrNO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of a bromine atom at the second position and a methoxy group at the fifth position of the pyridine ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-5-methoxypyridine can be synthesized through several methods. One common method involves the bromination of 5-methoxypyridine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the second position .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, and the pyridine ring can undergo reduction to form piperidine derivatives
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution Products: Amino or thio derivatives of pyridine.
Coupling Products: Biaryl compounds.
Oxidation Products: Aldehydes or carboxylic acids.
Scientific Research Applications
Pharmaceutical Development
2-Bromo-5-methoxypyridine serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its unique structure allows for modifications that enhance biological activity.
Key Applications:
- Synthesis of Enzyme Inhibitors: The compound is utilized to create inhibitors for enzymes involved in critical biological pathways, including kinases and dihydroorotate dehydrogenase (DHODH) .
- Antitumor Agents: Research indicates that derivatives of this compound exhibit antitumor properties, making them potential candidates for cancer treatment .
Agricultural Chemistry
In agricultural chemistry, this compound is employed in the formulation of agrochemicals, including herbicides and fungicides. Its effectiveness in pest management contributes to sustainable agricultural practices.
Key Applications:
- Herbicides and Fungicides: The compound is integrated into formulations that provide effective solutions for pest control while minimizing environmental impact .
Material Science
The compound is incorporated into the development of advanced materials such as polymers and coatings. These materials require specific chemical properties for enhanced durability and performance.
Key Applications:
- Polymer Development: this compound is used to synthesize specialty polymers that exhibit desirable mechanical and chemical properties .
Biochemical Research
Researchers utilize this compound in studies exploring enzyme interactions and metabolic pathways, aiding in the understanding of complex biological systems.
Key Applications:
- Biochemical Pathways: The compound's interaction with various biomolecules facilitates research into metabolic pathways and cellular processes .
Analytical Chemistry
In analytical chemistry, this compound serves as a standard reference material in various analytical techniques, ensuring accuracy and reliability in chemical analysis across different industries.
Key Applications:
- Standard Reference Material: It is used in methods such as chromatography to ensure the reliability of analytical results .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
Mechanism of Action
The mechanism of action of 2-Bromo-5-methoxypyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, it can inhibit enzyme activity by forming a covalent bond with the active site or by blocking the substrate binding site. The compound may also interact with cellular pathways involved in signal transduction, leading to altered cellular responses .
Comparison with Similar Compounds
2-Bromo-5-methylpyridine: Similar structure but with a methyl group instead of a methoxy group.
2-Bromo-3-methylpyridine: Bromine at the second position and a methyl group at the third position.
5-Bromo-2-methoxypyridine: Bromine at the fifth position and a methoxy group at the second position.
Uniqueness: 2-Bromo-5-methoxypyridine is unique due to the specific positioning of the bromine and methoxy groups, which imparts distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of various complex molecules, offering versatility in chemical transformations .
Biological Activity
2-Bromo-5-methoxypyridine is an organic compound with the molecular formula CHBrNO, characterized by a bromine atom at the second position and a methoxy group at the fifth position of a pyridine ring. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical applications.
This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of bioactive compounds. Its mechanism of action involves interaction with various biological targets, including enzymes and receptors. Notably, brominated compounds often act as electrophiles, capable of reacting with nucleophilic sites in biological molecules .
Target Interactions
- Kinase Inhibitors : The compound has been implicated in the synthesis of kinase inhibitors, suggesting its role in modulating signal transduction pathways.
- Nicotinic Acetylcholine Receptors : It acts as a ligand for central nicotinic acetylcholine receptors, influencing neurotransmission and cellular signaling.
Biological Activities
Research indicates that this compound exhibits diverse biological activities, including:
- Antitumor Activity : Compounds derived from this compound have shown potential as antitumor agents. For instance, studies have demonstrated that related compounds interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cell lines such as HeLa and MCF7 .
- Enzyme Inhibition : The compound has been used in the synthesis of various enzyme inhibitors, which can modulate metabolic pathways and cellular functions .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Antitumor Studies : A series of experiments demonstrated that derivatives with methoxy and bromo substitutions exhibited sub-micromolar cytotoxicity against human tumor cell lines. These compounds were found to disrupt microtubule polymerization, confirming tubulin as a target .
- Synthesis of Bioactive Compounds : Research has highlighted the versatility of this compound in synthesizing complex organic molecules. For example, it serves as a precursor for biologically active compounds that target specific pathways involved in inflammation and cancer.
- Biochemical Pathways : The compound's interactions within biochemical pathways suggest it may influence gene expression and cellular metabolism through its effects on central receptors .
Summary Table of Biological Activities
Properties
IUPAC Name |
2-bromo-5-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WULVUFYZVYHTFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456885 | |
Record name | 2-Bromo-5-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105170-27-2 | |
Record name | 2-Bromo-5-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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